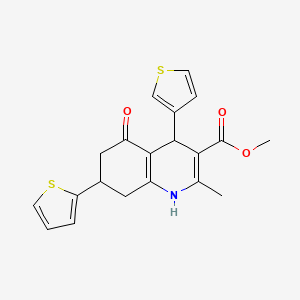![molecular formula C18H20ClN3O2 B5034203 (4-chlorobenzyl)[2-nitro-5-(1-piperidinyl)phenyl]amine](/img/structure/B5034203.png)
(4-chlorobenzyl)[2-nitro-5-(1-piperidinyl)phenyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (4-chlorobenzyl)[2-nitro-5-(1-piperidinyl)phenyl]amine is a derivative of quinazolinones with potential antitumor, antibacterial, anti-inflammatory, and antimicrobial effects . It is synthesized using diabetic jujube as a raw material through substitution and cyclization steps .
Synthesis Analysis
The synthesis of this compound involves substitution and cyclization steps . The structure of the target compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The precise structure of the compound is analyzed by single crystal X-ray diffraction (XRD). The molecular structure is further calculated using density functional theory (DFT) and the result is compared with the XRD value . The molecular electrostatic potential and frontier molecular orbitals of the compound are investigated using DFT .Chemical Reactions Analysis
The compound is a derivative of quinazolinones, which have broad-spectrum biological activities . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis
Nitro compounds like this one have a full positive charge on nitrogen and a half-negative charge on each oxygen . This results in lower volatility of nitro compounds than ketones of about the same molecular weight .Mechanism of Action
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-nitro-5-piperidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-6-4-14(5-7-15)13-20-17-12-16(8-9-18(17)22(23)24)21-10-2-1-3-11-21/h4-9,12,20H,1-3,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORFCRIBNSKVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
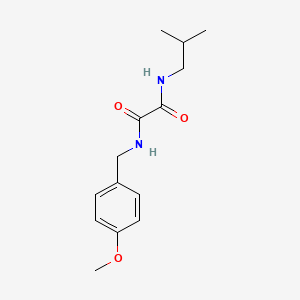
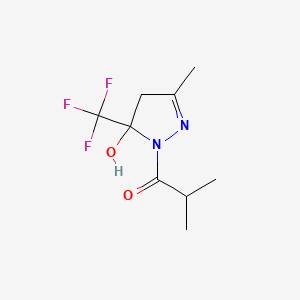
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-nitrophenyl)acetamide](/img/structure/B5034155.png)
![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5034158.png)
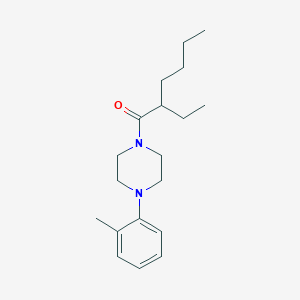
![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5034168.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5034176.png)
![N-[({2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2,2-dimethylpropanamide](/img/structure/B5034179.png)
![4,4'-[1,4-phenylenebis(oxycarbonyl)]diphthalic acid](/img/structure/B5034183.png)
![3,6,7-trimethyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5034188.png)
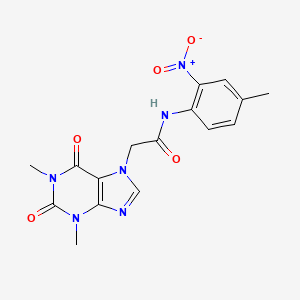
![5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5034210.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5034223.png)
